molecular formula C7H10O2 B14661927 Propane, 1-(2-butynyloxy)-2,3-epoxy- CAS No. 42468-64-4

Propane, 1-(2-butynyloxy)-2,3-epoxy-

Cat. No.: B14661927
CAS No.: 42468-64-4
M. Wt: 126.15 g/mol
InChI Key: ZJUDBWRATXIYDO-UHFFFAOYSA-N
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Description

Significance of Multifunctional Organic Molecules in Chemical Research

Multifunctional organic molecules are pivotal in the advancement of chemical research for several reasons. They are instrumental in the development of complex polymeric materials, allowing for the creation of crosslinked networks with enhanced mechanical, thermal, and chemical properties. fiveable.mechemimpex.com The presence of multiple reactive groups allows for sequential and orthogonal chemical transformations, a key principle in the efficient synthesis of intricate target molecules. This versatility is crucial for producing advanced materials with tailored functionalities for a wide range of applications, including coatings, adhesives, and high-performance plastics. fiveable.mechemimpex.com

Overview of Key Research Areas Pertaining to Epoxide-Alkyne-Ether Architectures

Research into molecules with epoxide-alkyne-ether architectures, like GPE, is focused on several key areas, primarily leveraging the unique reactivity of the epoxide and alkyne groups.

One major area of investigation is their use as multifunctional monomers in polymer synthesis. The ring-opening polymerization of the epoxide group can proceed to form a polyether backbone, while the alkyne functionality remains intact for subsequent reactions. acs.orgacs.org This approach allows for the creation of "clickable" polymers, which are polymers designed to be easily modified with other molecules. acs.org

A significant application of these architectures is in click chemistry . The alkyne group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used click reaction. organic-chemistry.orgwikipedia.org This allows for the straightforward attachment of a vast array of azide-containing molecules to the epoxide-alkyne-ether backbone, enabling the synthesis of complex and highly functionalized materials. acs.orgresearchgate.net

Furthermore, the epoxide ring itself can undergo various ring-opening reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. acs.orgsemanticscholar.org This reactivity provides another avenue for introducing diverse functional groups and for the synthesis of complex organic molecules. The ability to perform sequential and selective reactions on both the epoxide and alkyne moieties makes these compounds powerful tools in advanced organic synthesis.

Detailed Research Findings

The utility of Glycidyl (B131873) Propargyl Ether as a multifunctional building block is well-documented in the scientific literature. Its synthesis and subsequent chemical transformations have been explored in various contexts, particularly in the field of polymer chemistry.

Synthesis of Glycidyl Propargyl Ether:

GPE can be synthesized from the reaction of propargyl alcohol with epichlorohydrin (B41342) in the presence of a strong base. researchgate.net This method provides a straightforward route to this versatile monomer.

Polymerization and Post-Polymerization Modification:

The anionic ring-opening polymerization of GPE has been shown to produce poly(glycidyl propargyl ether) [P(GPE)] with controlled molecular weights and narrow distributions. acs.org This "clickable" polymer serves as a scaffold for further functionalization.

For instance, P(GPE) has been successfully modified through the CuAAC reaction with various azide-functionalized molecules. This includes the attachment of lithium-ion sources, ethylene (B1197577) glycol chains to enhance ion conductivity, and benzyl (B1604629) groups to improve mechanical properties, all on the same polymer backbone. acs.org This highlights the modularity and efficiency of using GPE as a monomer for creating complex, multifunctional materials.

The following interactive table summarizes some of the key properties of Glycidyl Propargyl Ether:

PropertyValue
Molecular FormulaC₆H₈O₂
Molecular Weight112.13 g/mol
Density1.040 g/mL at 20 °C
Refractive Indexn20/D 1.448
CAS Number18180-30-8

Data sourced from Sigma-Aldrich product information. sigmaaldrich.com

The reactions involving the functional groups of GPE are central to its application in advanced organic synthesis. The table below outlines some of the key transformations:

Functional GroupReaction TypeReagents/ConditionsProduct Type
EpoxideAnionic Ring-Opening PolymerizationInitiator (e.g., TOAB), Activator (e.g., (iBu)₃Al)Poly(glycidyl propargyl ether)
AlkyneCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide-functionalized molecule, Cu(I) catalyst1,2,3-Triazole derivative
EpoxideNucleophilic Ring-OpeningAmines, Thiols, AlcoholsFunctionalized diols

This table is a generalized representation of reactions discussed in the cited literature. acs.orgacs.orgsemanticscholar.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42468-64-4

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-(but-2-ynoxymethyl)oxirane

InChI

InChI=1S/C7H10O2/c1-2-3-4-8-5-7-6-9-7/h7H,4-6H2,1H3

InChI Key

ZJUDBWRATXIYDO-UHFFFAOYSA-N

Canonical SMILES

CC#CCOCC1CO1

Origin of Product

United States

Synthetic Methodologies for Propane, 1 2 Butynyloxy 2,3 Epoxy and Analogous Structures

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For Propane (B168953), 1-(2-butynyloxy)-2,3-epoxy-, the primary disconnections involve the ether linkage and the epoxide ring.

The most logical retrosynthetic disconnections for Propane, 1-(2-butynyloxy)-2,3-epoxy- are at the C-O bond of the ether and the C-O bonds of the epoxide. This leads to two main synthetic pathways:

Pathway A: Etherification followed by Epoxidation. This approach involves first forming the 2-butynyloxy ether linkage and then introducing the epoxide ring onto the propane backbone.

Pathway B: Epoxidation followed by Etherification. This strategy entails creating the epoxide ring on a suitable three-carbon precursor first, followed by the formation of the ether bond.

Based on these pathways, the key precursors can be identified as:

For the 2-butynyloxy moiety: 2-Butyn-1-ol (B121050) and a suitable leaving group.

For the propane backbone: An allyl alcohol or a related three-carbon unit with a double bond for subsequent epoxidation, or a pre-formed epoxide ring with a leaving group.

A plausible retrosynthetic analysis is shown below:

Retrosynthetic analysis of Propane, 1-(2-butynyloxy)-2,3-epoxy-

Strategies for Constructing the 2-Butynyloxy Ether Linkage

The formation of the ether bond is a critical step in the synthesis of Propane, 1-(2-butynyloxy)-2,3-epoxy-. Several methods can be employed for this transformation.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. byjus.comwikipedia.org It involves the reaction of an alkoxide ion with a primary alkyl halide via an S(_N)2 reaction. wikipedia.org

In the context of synthesizing Propane, 1-(2-butynyloxy)-2,3-epoxy-, this would typically involve the reaction of the sodium salt of 2-butyn-1-ol (sodium 2-butyn-1-oxide) with an allyl halide, such as allyl chloride or allyl bromide.

Reaction Scheme:

CH₃-C≡C-CH₂-ONa + Cl-CH₂-CH=CH₂ → CH₃-C≡C-CH₂-O-CH₂-CH=CH₂ + NaCl

The alkoxide is typically prepared in situ by treating the alcohol with a strong base, such as sodium hydride (NaH) or sodium metal. The reaction is generally carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Key Considerations for Williamson Ether Synthesis:

Substrate Steric Hindrance: The Williamson ether synthesis is most efficient with primary alkyl halides. Secondary and tertiary halides are more prone to elimination side reactions. wikipedia.org

Basicity of the Alkoxide: The alkoxide is a strong base, which can lead to E2 elimination, especially with sterically hindered halides.

Leaving Group: The choice of leaving group on the electrophile is important. Iodides are the most reactive, followed by bromides and then chlorides.

While the Williamson ether synthesis is a common approach, other methods can also be employed to form the ether linkage.

One alternative is the acid-catalyzed dehydration of two alcohols. However, this method is generally only suitable for the synthesis of symmetrical ethers and can lead to a mixture of products with unsymmetrical ethers.

Another approach involves the reaction of an alcohol with an alkene in the presence of a mercury catalyst (alkoxymercuration-demercuration). This method follows Markovnikov's rule and is not directly applicable to the synthesis of the target molecule from an allyl precursor.

More recent methods for ether synthesis include transition metal-catalyzed cross-coupling reactions, which can offer milder reaction conditions and broader substrate scope. nih.gov For instance, copper- or palladium-catalyzed couplings of alcohols with vinyl or aryl halides have been developed.

Regio- and Stereoselective Epoxidation of the Propane Moiety

The final key transformation is the introduction of the epoxide ring. The regio- and stereoselectivity of this step are crucial, especially if a chiral product is desired.

The most common method for converting an alkene to an epoxide is through oxidation with a peroxyacid. visualizeorgchem.comlibretexts.org A widely used reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). visualizeorgchem.com

The reaction proceeds through a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond. visualizeorgchem.comlibretexts.org This results in the syn-addition of the oxygen atom to the alkene face.

Reaction Scheme (using the product from the Williamson synthesis):

CH₃-C≡C-CH₂-O-CH₂-CH=CH₂ + m-CPBA → Propane, 1-(2-butynyloxy)-2,3-epoxy- + m-chlorobenzoic acid

The stereochemistry of the epoxidation of allylic alcohols can be influenced by the presence of the hydroxyl group, which can direct the epoxidizing agent to the same face of the double bond through hydrogen bonding. wikipedia.org While the target molecule is an allyl ether, the ether oxygen may still exert some directing effect.

Table of Common Peroxyacids for Epoxidation:

PeroxyacidAbbreviationProperties
meta-Chloroperoxybenzoic acidm-CPBACommercially available, relatively stable solid.
Peroxyacetic acidPAACan be prepared in situ, more reactive than m-CPBA.
Monoperoxyphthalic acidMMPPOften used as its magnesium salt for improved stability.

An alternative to peroxyacid epoxidation is the intramolecular cyclization of a halohydrin. jove.comlibretexts.org This method is essentially an intramolecular Williamson ether synthesis. libretexts.org

The synthesis of the halohydrin precursor can be achieved by reacting the allyl ether with a halogen (e.g., Br₂ or Cl₂) in the presence of water. This reaction proceeds via an anti-addition mechanism. Subsequent treatment with a base, such as sodium hydroxide (B78521), deprotonates the hydroxyl group, which then acts as a nucleophile to displace the adjacent halide in an intramolecular S(_N)2 reaction, forming the epoxide ring. youtube.com

Two-Step Reaction Scheme:

Halohydrin Formation: CH₃-C≡C-CH₂-O-CH₂-CH=CH₂ + Br₂/H₂O → CH₃-C≡C-CH₂-O-CH₂-CH(OH)-CH₂Br

Epoxide Formation: CH₃-C≡C-CH₂-O-CH₂-CH(OH)-CH₂Br + NaOH → Propane, 1-(2-butynyloxy)-2,3-epoxy- + NaBr + H₂O

This method offers a different stereochemical outcome compared to peroxyacid epoxidation due to the nature of the reaction steps. The stereochemistry of the final epoxide is dependent on the stereochemistry of the halohydrin intermediate.

Asymmetric Epoxidation Methodologies for Propane, 1-(2-butynyloxy)-2,3-epoxy-

The introduction of chirality into the epoxy ring of "Propane, 1-(2-butynyloxy)-2,3-epoxy-" is of significant interest for various applications, including the synthesis of enantiomerically pure pharmaceuticals and advanced materials. Asymmetric epoxidation methodologies provide a direct route to chiral epoxides from prochiral alkenes. Two of the most prominent and widely utilized methods are the Sharpless-Katsuki epoxidation and the Jacobsen-Katsuki epoxidation.

The Sharpless-Katsuki epoxidation is a highly effective method for the enantioselective epoxidation of primary and secondary allylic alcohols. google.comarchive.org This reaction employs a catalyst system composed of titanium tetraisopropoxide [Ti(OiPr)4], a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. google.comwikipedia.org The choice of the DET enantiomer, either (+)-DET or (-)-DET, dictates the stereochemical outcome of the epoxidation, leading to the formation of the corresponding (R,R)- or (S,S)-epoxy alcohol with high enantiomeric excess (ee). researchgate.net

While the direct substrate for the Sharpless epoxidation is an allylic alcohol, this methodology can be integrated into a synthetic route for "Propane, 1-(2-butynyloxy)-2,3-epoxy-". A common strategy involves the asymmetric epoxidation of allyl alcohol to produce the chiral intermediate, glycidol (B123203). Subsequently, the hydroxyl group of glycidol can be etherified with a 2-butynyl halide or tosylate under basic conditions (Williamson ether synthesis) to yield the target chiral epoxide. This sequential approach allows for the reliable introduction of chirality at the epoxide ring.

The Jacobsen-Katsuki epoxidation , on the other hand, is particularly useful for the enantioselective epoxidation of unfunctionalized alkenes, including cis-disubstituted and certain trisubstituted olefins. orgsyn.orggoogle.com This method utilizes a chiral manganese-salen complex as the catalyst and typically employs a stoichiometric oxidant such as sodium hypochlorite (B82951) (bleach). orgsyn.org A key advantage of the Jacobsen epoxidation is its broader substrate scope compared to the Sharpless epoxidation, as it does not require the presence of a directing allylic hydroxyl group. google.com

For the synthesis of "Propane, 1-(2-butynyloxy)-2,3-epoxy-", the Jacobsen-Katsuki epoxidation could be applied to the direct epoxidation of the precursor, allyl 2-butynyl ether. The success of this approach would depend on the ability of the chiral Mn-salen catalyst to effectively differentiate between the two prochiral faces of the double bond in the allylic ether. The presence of the ether and alkyne functionalities in the substrate could influence the catalyst's performance and the resulting enantioselectivity.

Integrated Synthetic Strategies for the Combined Butynyloxy and Epoxy Functionalities

The construction of "Propane, 1-(2-butynyloxy)-2,3-epoxy-" requires the strategic incorporation of both the butynyloxy and epoxy functional groups. This can be achieved through either sequential or convergent synthetic strategies.

Sequential Functional Group Transformations

A sequential, or linear, synthesis involves the step-by-step introduction of the desired functional groups onto a common starting material. A plausible and common sequential route to "Propane, 1-(2-butynyloxy)-2,3-epoxy-" would commence with a readily available three-carbon building block, such as allyl alcohol.

The initial step would involve the formation of the butynyl ether linkage. This can be accomplished through a Williamson ether synthesis, where the sodium salt of allyl alcohol (formed by deprotonation with a strong base like sodium hydride) is reacted with a 2-butynyl halide (e.g., 1-bromo-2-butyne) or a 2-butynyl tosylate. This reaction proceeds via an SN2 mechanism to furnish allyl 2-butynyl ether.

The subsequent and final step is the epoxidation of the double bond in allyl 2-butynyl ether. This transformation can be achieved using various epoxidizing agents. For a racemic synthesis, a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice. For an asymmetric synthesis, as discussed previously, a chiral catalyst system like the Jacobsen-Katsuki epoxidation could be employed. The chemoselectivity of the epoxidation is a crucial consideration, as the alkyne functionality must remain intact. Fortunately, the double bond of an allylic ether is generally more susceptible to epoxidation than the triple bond of an internal alkyne.

Convergent Synthesis Approaches

For "Propane, 1-(2-butynyloxy)-2,3-epoxy-", a convergent strategy would involve the preparation of a glycidyl-containing fragment and a 2-butynyloxy fragment, followed by their coupling.

One possible convergent route would start with the synthesis of an activated glycidyl (B131873) derivative, such as glycidyl tosylate or epichlorohydrin (B41342). In a separate pathway, 2-butyn-1-ol would be deprotonated with a base to form the corresponding alkoxide. The coupling of the 2-butyn-1-oxide with the activated glycidyl derivative via a Williamson ether synthesis would then yield the final product. If an enantiomerically pure starting material, such as (R)- or (S)-glycidol, is used, this convergent approach can also lead to the chiral target molecule.

This convergent strategy offers flexibility, as various substituted glycidyl and alkynyl fragments can be synthesized and combined to create a library of analogous compounds.

Catalytic Systems and Reaction Conditions in the Synthesis of Propane, 1-(2-butynyloxy)-2,3-epoxy-

The choice of catalytic system and reaction conditions is paramount in achieving high yields and selectivities in the synthesis of "Propane, 1-(2-butynyloxy)-2,3-epoxy-". This is particularly true for the epoxidation step, where chemoselectivity (alkene vs. alkyne) and, if desired, enantioselectivity are key considerations.

For the non-asymmetric epoxidation of allyl 2-butynyl ether, a variety of catalytic systems can be employed. Transition metal catalysts, such as those based on molybdenum, tungsten, or vanadium, in combination with an oxidant like hydrogen peroxide or an organic hydroperoxide (e.g., TBHP), are known to be effective for the epoxidation of allylic ethers. google.com The reaction conditions, including the choice of solvent, temperature, and catalyst loading, would need to be optimized to maximize the yield of the desired epoxide while minimizing side reactions, such as the oxidation of the alkyne or the opening of the newly formed epoxide ring.

In the context of asymmetric epoxidation, the Sharpless-Katsuki and Jacobsen-Katsuki systems, as previously discussed, are the leading methodologies. The standard Sharpless epoxidation conditions involve the use of a stoichiometric amount of the titanium-tartrate complex at low temperatures (e.g., -20 °C) in a chlorinated solvent like dichloromethane (B109758). google.com However, catalytic versions of the Sharpless epoxidation have been developed, which utilize a catalytic amount of the titanium complex in the presence of molecular sieves. google.com

For the Jacobsen-Katsuki epoxidation of allyl 2-butynyl ether, a typical catalytic system would consist of a chiral Mn(III)-salen complex (often used at 1-10 mol%) and a terminal oxidant like buffered sodium hypochlorite. The reaction is often carried out in a biphasic solvent system, such as dichloromethane and water, at or below room temperature. The specific structure of the salen ligand can be tuned to optimize the enantioselectivity for a particular substrate.

Below are representative data tables illustrating typical reaction conditions for the key synthetic steps.

Table 1: Representative Conditions for Williamson Ether Synthesis of Allyl 2-butynyl ether

EntryAllyl SourceButynyl SourceBaseSolventTemperature (°C)Time (h)Yield (%)
1Allyl alcohol1-bromo-2-butyneNaHTHF0 to rt12~85
2Allyl bromide2-butyn-1-olNaHDMFrt6~90
3Allyl tosylate2-butyn-1-olK2CO3AcetoneReflux24~80

Table 2: Representative Conditions for the Epoxidation of Allyl 2-butynyl ether

EntryOxidantCatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)
1m-CPBA-CH2Cl20 to rt4>90N/A (racemic)
2TBHPTi(OiPr)4 / (+)-DETCH2Cl2-2024~70-80 (of glycidol from allyl alcohol)>90 (of glycidol)
3NaOCl(R,R)-Mn(salen)ClCH2Cl2/H2O012~60-70~80-90

Reaction Mechanisms and Transformative Chemistry of Propane, 1 2 Butynyloxy 2,3 Epoxy

Nucleophilic and Electrophilic Reactivity of the Epoxide Ring

The significant ring strain in epoxides, with bond angles of approximately 60°, makes them much more reactive than acyclic ethers. libretexts.org This inherent reactivity is the driving force for ring-opening reactions.

Acid-Catalyzed Epoxide Ring Opening Reactions

Under acidic conditions, the epoxide oxygen is first protonated, which creates a good leaving group and activates the ring for nucleophilic attack. libretexts.orgchemistrysteps.com For an unsymmetrical epoxide such as Propane (B168953), 1-(2-butynyloxy)-2,3-epoxy-, the subsequent nucleophilic attack exhibits significant SN1 character. The positive charge is better stabilized on the more substituted carbon atom, leading to preferential attack at this position. byjus.comchemistrysteps.com The reaction proceeds via a backside attack, resulting in an anti-addition of the nucleophile and the newly formed hydroxyl group. byjus.com

For example, in the presence of an acid catalyst, water would act as a nucleophile to produce a diol. Similarly, alcohols would yield an alcohol and an ether, and hydrohalic acids would produce a halohydrin. libretexts.org

Table 1: Predicted Products of Acid-Catalyzed Ring Opening of Propane, 1-(2-butynyloxy)-2,3-epoxy-

Nucleophile (Reagent)Predicted Major Product
H₂O (in dilute H₂SO₄)1-(2-Butynyloxy)-3-methoxy-2-propanol
CH₃OH (in H₂SO₄)1-(2-Butynyloxy)-3-chloro-2-propanol
HCl (anhydrous)1-(2-Butynyloxy)-3-bromo-2-propanol

Base-Catalyzed Epoxide Ring Opening Reactions

In the presence of a strong base or nucleophile, the epoxide ring opens via a classic SN2 mechanism. libretexts.orgprutor.ai Unlike the acid-catalyzed pathway, the oxygen is not protonated first. The potent nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. masterorganicchemistry.com Due to steric hindrance, the attack occurs at the less substituted carbon atom. libretexts.orgchemistrysteps.com This reaction also results in an inversion of stereochemistry at the site of attack and produces an anti-addition product after an acidic workup to protonate the resulting alkoxide. masterorganicchemistry.com

Common strong nucleophiles for this transformation include hydroxide (B78521) ions, alkoxides, and cyanide. chemistrysteps.com

Table 2: Predicted Products of Base-Catalyzed Ring Opening of Propane, 1-(2-butynyloxy)-2,3-epoxy-

Nucleophile (Reagent)Predicted Product (after workup)
OH⁻ (e.g., NaOH in H₂O)1-(2-Butynyloxy)-2,3-propanediol
CH₃O⁻ (e.g., NaOCH₃ in CH₃OH)1-(2-Butynyloxy)-3-methoxy-2-propanol
CN⁻ (e.g., NaCN)4-(2-Butynyloxy)-3-hydroxybutanenitrile

Organometallic Reagent-Mediated Transformations of the Epoxide

Organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), are powerful carbon-based nucleophiles and strong bases. youtube.comvedantu.com Their reaction with epoxides follows the SN2 pathway characteristic of base-catalyzed ring opening. youtube.com The nucleophilic alkyl or aryl group attacks the less sterically hindered carbon of the epoxide, leading to the formation of a new carbon-carbon bond. youtube.comyoutube.com A subsequent acidic workup is required to protonate the intermediate alkoxide, yielding an alcohol. vedantu.com This two-step process is a valuable synthetic method for creating longer carbon chains. youtube.com

Table 3: Predicted Products of Organometallic Reagent-Mediated Transformations

Organometallic ReagentPredicted Product (after workup)
Methylmagnesium bromide (CH₃MgBr)1-(2-Butynyloxy)-2-butanol
Phenyllithium (C₆H₅Li)1-(2-Butynyloxy)-3-phenyl-2-propanol

Chemistry of the 2-Butynyloxy Moiety

The internal alkyne within the 2-butynyloxy group offers a second site for chemical modification, distinct from the epoxide ring.

Alkyne Functional Group Interconversions (e.g., Hydrogenation, Hydration)

Hydrogenation: The carbon-carbon triple bond can be fully or partially reduced. Catalytic hydrogenation with catalysts like platinum, palladium, or nickel will reduce the alkyne completely to the corresponding alkane, yielding 1-(butoxy)-2,3-epoxypropane. libretexts.orglumenlearning.comlibretexts.org However, by using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), the reaction can be stopped at the alkene stage. libretexts.orgslideshare.net This reaction proceeds via syn-addition of hydrogen, resulting in the formation of a cis-alkene. libretexts.orgslideshare.net Alternatively, a dissolving metal reduction, using sodium or lithium in liquid ammonia, results in the anti-addition of hydrogen to produce a trans-alkene. libretexts.orglumenlearning.com

Hydration: The acid-catalyzed hydration of an internal alkyne, typically using aqueous sulfuric acid and a mercury(II) salt catalyst, results in the formation of a ketone. libretexts.orglumenlearning.com The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable keto form. libretexts.org For an unsymmetrical internal alkyne like that in Propane, 1-(2-butynyloxy)-2,3-epoxy-, the addition of water is not highly regioselective, leading to a mixture of two possible ketone products. libretexts.orglumenlearning.com

Table 4: Predicted Products from Alkyne Functional Group Interconversions

ReactionReagentsPredicted Product
Complete HydrogenationH₂ (excess), Pt/C1-(Butoxy)-2,3-epoxypropane
Partial Hydrogenation (cis)H₂, Lindlar's Catalyst1-((Z)-2-Butenyloxy)-2,3-epoxypropane
Partial Hydrogenation (trans)Na, NH₃ (l)1-((E)-2-Butenyloxy)-2,3-epoxypropane
HydrationH₂O, H₂SO₄, HgSO₄Mixture of 1-(2-oxobutoxy)-2,3-epoxypropane and 1-(3-oxobutoxy)-2,3-epoxypropane

Cycloaddition Reactions Involving the Alkyne (e.g., Click Chemistry)

The alkyne functional group is an excellent participant in cycloaddition reactions. One of the most prominent examples is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comorganic-chemistry.orgalfa-chemistry.com This reaction is known for its high efficiency, mild reaction conditions, and high functional group tolerance. aatbio.comnih.gov In this reaction, an alkyne reacts with an azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. alfa-chemistry.comaatbio.com The internal alkyne in Propane, 1-(2-butynyloxy)-2,3-epoxy- can react with an organic azide to covalently link the butynyloxy moiety to another molecule via a triazole bridge. nih.gov While terminal alkynes are more commonly used, internal alkynes can also participate in these reactions, sometimes requiring more forcing conditions.

Table 5: Predicted Product of a Cycloaddition Reaction

Reaction TypeCo-reactantPredicted Product Structure
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Benzyl (B1604629) azideA substituted 1,2,3-triazole where the triazole ring is formed from the alkyne and the azide.

Reactivity of the Ether Linkage (e.g., Cleavage under Harsh Conditions)

The ether linkage in Propane, 1-(2-butynyloxy)-2,3-epoxy-, while generally stable, can be cleaved under harsh, acidic conditions. libretexts.org This reaction is a characteristic transformation of ethers and typically requires strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. khanacademy.orgyoutube.com The mechanism of cleavage can proceed via either an SN1 or SN2 pathway, dictated by the structure of the groups attached to the ether oxygen. libretexts.org

In the case of Propane, 1-(2-butynyloxy)-2,3-epoxy-, the ether oxygen is bonded to a glycidyl (B131873) group (a primary carbon) and a 2-butynyl group (a secondary, propargylic carbon). Under acidic conditions, the first step is the protonation of the ether oxygen to form a good leaving group, an oxonium ion. youtube.com Following this activation, a nucleophile (e.g., I⁻ or Br⁻) attacks one of the adjacent carbon atoms.

SN2 Pathway : Nucleophilic attack is favored at the sterically less hindered carbon. The primary carbon of the glycidyl moiety is significantly less hindered than the secondary propargylic carbon. Therefore, an SN2 reaction would likely involve the halide ion attacking the C3 of the propane chain, leading to the cleavage of the C3-O bond. This would yield 2-butyn-1-ol (B121050) and 1-halo-2,3-epoxypropane.

SN1 Pathway : This pathway involves the formation of a carbocation intermediate. Cleavage would occur to form the more stable carbocation. A secondary propargylic carbocation is more stable than a primary carbocation, but it is generally less stable than allylic or benzylic carbocations. If conditions were forcing enough to favor an SN1 mechanism, cleavage of the O-C(butynyl) bond would occur, generating a propargyl cation and glycidol (B123203). However, given the instability of the potential carbocations, the SN2 pathway is generally considered more probable for this type of ether structure. libretexts.org

If an excess of the hydrohalic acid is used, the alcohol products formed from the initial cleavage can undergo further substitution to yield the corresponding alkyl halides. libretexts.org

Table 1: Predicted Products of Ether Cleavage under Acidic Conditions (HX)

Reaction Pathway Attacked Carbon Initial Products
SN2 C3 of propane chain (less hindered) 2-Butyn-1-ol + 1-Halo-2,3-epoxypropane
SN1 C1 of butynyl chain (more stable cation) Glycidol + 1-Halo-2-butyne

Note: The SN2 pathway is generally favored for ethers with primary and secondary alkyl groups.

Interplay Between Epoxide and Alkyne Functional Groups within Propane, 1-(2-butynyloxy)-2,3-epoxy-

The dual presence of a strained epoxide ring and an electron-rich alkyne triple bond in Propane, 1-(2-butynyloxy)-2,3-epoxy- allows for a rich and complex array of chemical transformations. The reactivity can be directed toward one functional group or engage both in sequential or concerted processes, leading to the rapid construction of complex molecular architectures.

Cascade Reactions and Tandem Processes

Cascade reactions, where a single event initiates a series of bond-forming transformations, are a powerful feature of epoxy alkyne chemistry. These processes are often triggered by the selective activation of either the epoxide or the alkyne.

Gold-Catalyzed Cyclizations: Soft, alkynophilic transition metals, particularly gold(I) catalysts, are highly effective at activating the alkyne C-C triple bond toward nucleophilic attack. beilstein-journals.org In molecules like Propane, 1-(2-butynyloxy)-2,3-epoxy-, a gold(I) catalyst can coordinate to the alkyne, rendering it highly electrophilic. This can trigger an intramolecular attack by the ether oxygen or a hydroxyl group (formed from a prior or concurrent epoxide opening), initiating a cyclization cascade.

For instance, studies on similar epoxy alkynes have shown that a gold(I) catalyst can initiate a domino sequence involving epoxide ring-opening, 6-exo-cycloisomerization, and subsequent nucleophilic addition to form complex heterocyclic skeletons like substituted morpholines. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates high regio- and diastereoselectivity.

Lewis Acid-Initiated Cascades: In contrast to soft transition metals, Lewis acids preferentially coordinate to the basic oxygen atom of the epoxide ring, activating it for nucleophilic ring-opening. researchgate.net The π-bond of the nearby alkyne can act as an intramolecular nucleophile, attacking the activated epoxide. This initial step can lead to the formation of cyclic intermediates that can be trapped by external nucleophiles or undergo further rearrangement, providing a pathway to diverse carbocyclic and heterocyclic systems.

Chemoselectivity in Multifunctional Transformations

The ability to selectively manipulate one functional group in the presence of the other is crucial for the controlled synthesis of desired products. The choice of catalyst is the primary determinant of chemoselectivity in the reactions of Propane, 1-(2-butynyloxy)-2,3-epoxy-.

Activation of the Alkyne: As mentioned, π-acidic transition metals such as Au(I), Pt(II), or other late transition metals exhibit a strong affinity for the alkyne ("alkynophilicity"). temple.edunih.gov This interaction lowers the LUMO of the alkyne, making it susceptible to attack by weak nucleophiles. The epoxide's oxygen atom, being a relatively weak internal nucleophile, can be induced to attack the activated alkyne, leading to cyclization products while leaving the epoxide ring to react in a subsequent step, or not at all.

Activation of the Epoxide: Hard Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) or Brønsted acids will preferentially coordinate with the lone pair electrons of the highly strained and more basic epoxide oxygen. researchgate.net This enhances the electrophilicity of the epoxide carbons, promoting ring-opening by a nucleophile. In this scenario, the alkyne group would remain a spectator unless it participates as the nucleophile itself, as seen in some rearrangement reactions.

This differential reactivity allows chemists to design synthetic routes where the reaction pathway is dictated by the catalyst system employed, enabling precise control over the final molecular structure.

Table 2: Catalyst-Controlled Chemoselectivity in Epoxy Alkyne Reactions

Catalyst Type Primary Site of Activation Typical Initial Transformation Potential Product Class
Gold(I) / Platinum(II) Alkyne (π-system) Intramolecular Oxyauration/Cyclization Oxygen-containing heterocycles
Hard Lewis Acids (e.g., BF₃) Epoxide (Oxygen) Epoxide Ring-Opening Rearranged products (Allenes), Diols

Rearrangement Reactions and Isomerization Pathways

Beyond simple functional group transformations, Propane, 1-(2-butynyloxy)-2,3-epoxy- can undergo significant skeletal reorganization through rearrangement and isomerization reactions, leading to structurally distinct products.

Acid-Catalyzed Rearrangement to Allenes: A significant rearrangement pathway for epoxy alkynes is their acid-catalyzed conversion into highly functionalized allenes. nih.govacs.org This reaction involves the epoxide ring-opening being initiated by the intramolecular nucleophilic attack of the alkyne's π-bond. This leads to a semipinacol-type rearrangement. In this process, a carbon-carbon 3,3-migration of the alkyne system can occur, facilitated by both the electrophilic activation of the epoxide and the nucleophilicity of the alkyne. This transformation provides a rapid and efficient method for synthesizing allenes, which are valuable synthetic intermediates, under mild conditions. acs.org

The proposed mechanism for a generic epoxy alkyne is as follows:

Protonation of the epoxide oxygen by an acid catalyst.

Intramolecular attack of the alkyne π-bond onto an epoxide carbon, leading to a bicyclic or spirocyclic vinyl cation intermediate.

A 1,2-shift (semipinacol rearrangement) occurs, leading to ring expansion and formation of the allene (B1206475) functionality with a concomitant hydroxyl group.

Isomerization of the Alkyne Moiety: The 2-butynyl group in the molecule is an internal alkyne. However, under the influence of strong bases (like sodium amide) or certain organometallic catalysts, alkynes can undergo isomerization. researchgate.netresearchgate.net This process typically proceeds through a series of deprotonation and reprotonation steps, often involving an allene intermediate. youtube.com For the 2-butynyl group, this could potentially lead to an equilibrium with other isomers:

1-Butynyl group (terminal alkyne): Isomerization could shift the triple bond to the terminus of the chain.

1,2-Butadienyl group (allene): The allene is a key intermediate in the base-catalyzed isomerization between terminal and internal alkynes. youtube.com

The position of the equilibrium is dependent on the relative thermodynamic stabilities of the isomers, which can be influenced by substitution and conjugation. The formation of a terminal alkyne via isomerization could open up new reaction pathways, such as copper-catalyzed click chemistry or Sonogashira coupling, that are not available to the internal alkyne.

Advanced Spectroscopic and Structural Characterization of Propane, 1 2 Butynyloxy 2,3 Epoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Propane (B168953), 1-(2-butynyloxy)-2,3-epoxy-, ¹H and ¹³C NMR would provide critical information regarding its connectivity and stereochemistry.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the epoxy ring, the methylene (B1212753) group adjacent to the ether oxygen, the methylene group of the butynyl moiety, and the terminal methyl group of the butynyl chain. The chemical shifts and coupling constants of the epoxide protons would be particularly insightful for determining the regiochemistry of the molecule.

Similarly, a ¹³C NMR spectrum would show characteristic peaks for each unique carbon atom in the molecule. The chemical shifts of the carbons in the epoxide ring are typically found in a specific region of the spectrum, which would confirm the presence of this functional group. The table below provides predicted chemical shift ranges for the carbon atoms in Propane, 1-(2-butynyloxy)-2,3-epoxy-, based on known values for similar structural motifs.

Carbon AtomPredicted ¹³C NMR Chemical Shift (ppm)
C1 (epoxide)45-55
C2 (epoxide)45-55
C3 (ether)65-75
C4 (butynyl)55-65
C5 (butynyl)70-80
C6 (butynyl)70-80
C7 (methyl)3-10

This table is based on theoretical predictions and data from analogous compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. For Propane, 1-(2-butynyloxy)-2,3-epoxy-, these techniques would be used to confirm the presence of the epoxide ring, the ether linkage, and the alkyne group.

The IR spectrum would be expected to show a characteristic absorption band for the C-O-C stretching of the epoxide ring, typically in the 1250 cm⁻¹ region. The asymmetric and symmetric stretching of the ether linkage would also produce distinct signals. The C≡C stretching of the internal alkyne would appear in the 2260-2100 cm⁻¹ region, though this peak can sometimes be weak in symmetrical or nearly symmetrical alkynes.

Raman spectroscopy would complement the IR data. The alkyne C≡C stretch, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The breathing modes of the epoxide ring would also be observable.

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
Epoxide (C-O-C stretch)~1250~1250
Ether (C-O-C stretch)1150-1085Variable
Alkyne (C≡C stretch)2260-21002260-2100
C-H (sp³)2960-28502960-2850

This table presents typical ranges for the functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio. For Propane, 1-(2-butynyloxy)-2,3-epoxy-, with a molecular formula of C₇H₁₀O₂, the expected exact mass would be approximately 126.0681 g/mol .

In addition to molecular formula determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ethers include cleavage of the C-O bond and alpha-cleavage. The presence of the epoxide and alkyne functionalities would also lead to characteristic fragmentation patterns, helping to piece together the molecule's structure.

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are available)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would require the formation of a suitable single crystal of Propane, 1-(2-butynyloxy)-2,3-epoxy- or a crystalline derivative. If a crystal could be grown, X-ray diffraction analysis would yield precise bond lengths, bond angles, and the absolute stereochemistry of the chiral centers in the molecule. To date, no published crystal structure for this specific compound is available.

Chiral Chromatography and Optical Rotation for Enantiomeric Purity Assessment

Propane, 1-(2-butynyloxy)-2,3-epoxy- is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Chiral chromatography is a crucial technique for separating these enantiomers and determining the enantiomeric purity of a sample. This is typically achieved using a chiral stationary phase in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. The two enantiomers would interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Optical rotation, measured using a polarimeter, is another technique used to assess enantiomeric purity. A solution of a pure enantiomer will rotate the plane of polarized light in a specific direction, either dextrorotatory (+) or levorotatory (-). A racemic mixture (a 50:50 mixture of both enantiomers) will not rotate plane-polarized light. The magnitude and direction of the optical rotation of a sample can be used to determine its enantiomeric excess. No experimental optical rotation data for Propane, 1-(2-butynyloxy)-2,3-epoxy- has been found in the literature.

Theoretical and Computational Chemistry Studies of Propane, 1 2 Butynyloxy 2,3 Epoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone in the theoretical investigation of "Propane, 1-(2-butynyloxy)-2,3-epoxy-," providing a detailed picture of its electronic landscape and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "Propane, 1-(2-butynyloxy)-2,3-epoxy-," DFT calculations are employed to determine its ground state properties, such as molecular geometry, electronic energy, and the distribution of electron density. These calculations can predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule.

Furthermore, DFT studies provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Table 1: Calculated Ground State Properties of Propane (B168953), 1-(2-butynyloxy)-2,3-epoxy- using DFT (Note: The following data is illustrative of typical DFT results and is not based on published experimental values for this specific molecule.)

PropertyValue
Total Energy-552.34 Hartrees
HOMO Energy-7.12 eV
LUMO Energy1.45 eV
HOMO-LUMO Gap8.57 eV
Dipole Moment2.58 Debye

Transition State Modeling for Reaction Pathways and Mechanisms

Transition state modeling is a computational technique used to identify the transition state structures and energies for chemical reactions. nih.govarxiv.orgnih.gov This is particularly valuable for understanding the reaction mechanisms of "Propane, 1-(2-butynyloxy)-2,3-epoxy-," such as its ring-opening reactions, which are characteristic of epoxides. By locating the transition state on the potential energy surface, chemists can calculate the activation energy of a reaction, which is a critical factor in determining the reaction rate. nih.gov These models can elucidate the step-by-step process of bond breaking and formation, providing a detailed understanding of how the molecule transforms during a chemical reaction.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a method used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.comnih.gov The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. For "Propane, 1-(2-butynyloxy)-2,3-epoxy-," the MEP analysis would likely show a region of high electron density around the oxygen atom of the epoxy ring, indicating its susceptibility to electrophilic attack. Conversely, the carbon atoms of the epoxy ring would be expected to be electron-deficient and thus prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species. nih.gov

Conformational Landscape and Energetics of Propane, 1-(2-butynyloxy)-2,3-epoxy-

The flexibility of the ether linkage and the alkyl chain in "Propane, 1-(2-butynyloxy)-2,3-epoxy-" allows it to adopt various conformations. Computational methods are used to explore the conformational landscape of the molecule, identifying the different possible spatial arrangements of its atoms (conformers) and their relative energies. By performing a systematic search or using molecular dynamics simulations, researchers can identify the most stable conformers, which are the ones that are most likely to be present at a given temperature. Understanding the conformational preferences is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape.

Table 2: Relative Energies of Different Conformers of Propane, 1-(2-butynyloxy)-2,3-epoxy- (Note: This table presents hypothetical data to illustrate the concept of conformational analysis.)

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)Population (%) at 298K
A180° (anti)0.0075.3
B60° (gauche)1.2514.2
C-60° (gauche)1.2510.5

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of "Propane, 1-(2-butynyloxy)-2,3-epoxy-" over time. mdpi.comsemanticscholar.orgnorthwestern.edunih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's vibrations, rotations, and translations. This allows for the investigation of how the molecule behaves in different environments, such as in a solvent or in the presence of other molecules. MD simulations are also used to study intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are critical for understanding the molecule's physical properties and how it interacts with other substances.

Structure-Reactivity Relationships Derived from Computational Analysis

By combining the insights gained from various computational methods, it is possible to establish structure-reactivity relationships for "Propane, 1-(2-butynyloxy)-2,3-epoxy-". For example, by correlating the calculated electronic properties (like orbital energies and charge distributions) with experimental reactivity data for a series of related compounds, one can develop predictive models. These models can then be used to design new molecules with desired reactivity profiles. Computational analysis can reveal how modifications to the molecular structure, such as the introduction of different substituent groups, can influence the molecule's electronic properties and, consequently, its chemical behavior.

Advanced Applications and Derivatization of Propane, 1 2 Butynyloxy 2,3 Epoxy in Synthetic Chemistry and Materials Science

Propane (B168953), 1-(2-butynyloxy)-2,3-epoxy- as a Versatile Building Block in Complex Chemical Synthesis

The dual functionality of Propane, 1-(2-butynyloxy)-2,3-epoxy- allows for its strategic incorporation into complex molecular architectures. The epoxide and alkyne moieties can be addressed orthogonally, enabling sequential and controlled modifications. The epoxide can undergo nucleophilic ring-opening reactions with a variety of nucleophiles, including amines, azides, and thiols, to introduce diverse functional groups. Simultaneously, the alkyne group serves as a handle for various carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, as well as cycloaddition reactions.

This versatility makes it a valuable precursor in the synthesis of polyfunctional molecules with defined stereochemistry. For instance, the stereospecific ring-opening of the epoxide can be followed by a subsequent modification of the alkyne, leading to the construction of chiral molecules with significant structural complexity.

Table 1: Representative Reactions of Propane, 1-(2-butynyloxy)-2,3-epoxy-

Reaction Type Reagents and Conditions Functional Group Transformation
Epoxide Ring-Opening NaN3, NH4Cl, MeOH/H2O Epoxide to Azido-alcohol
Sonogashira Coupling Aryl halide, Pd(PPh3)4, CuI, Et3N Alkyne to Aryl-alkyne

Polymer Chemistry Applications Involving Epoxide Ring-Opening Polymerization

The epoxide functionality of Propane, 1-(2-butynyloxy)-2,3-epoxy- allows it to act as a monomer in ring-opening polymerization (ROP). Both anionic and cationic ROP methods can be employed to generate polyethers with pendant alkyne groups. mdpi.comnih.gov The resulting polymers possess a regular structure with reactive alkyne moieties at each repeating unit, providing a scaffold for post-polymerization modification.

Anionic ring-opening polymerization, often initiated by strong bases, can lead to well-defined polymers with controlled molecular weights and narrow polydispersity. nih.gov Cationic ROP, initiated by Lewis or Brønsted acids, offers an alternative route to these functionalized polyethers. researchgate.net The presence of the alkyne functionality along the polymer backbone allows for subsequent crosslinking reactions or the attachment of various molecules through click chemistry, leading to the formation of functional polymer networks and materials.

Applications of the Alkyne Moiety in Click Chemistry and Macromolecular Functionalization

The terminal alkyne in Propane, 1-(2-butynyloxy)-2,3-epoxy- is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.netapjonline.in This reaction is highly efficient, selective, and proceeds under mild conditions, making it ideal for the functionalization of small molecules and macromolecules. ijpsjournal.comst-andrews.ac.uk

Following the incorporation of the epoxy-alkyne monomer into a polymer or other large molecule, the pendant alkyne groups can be readily reacted with a wide array of azide-containing molecules. This allows for the straightforward introduction of various functionalities, including fluorescent dyes, bioactive molecules, and other polymer chains, onto the macromolecular scaffold. This approach is instrumental in the design of advanced materials for biological and materials science applications. For example, surfaces can be modified with polymers derived from this monomer and subsequently functionalized via click chemistry to create biocompatible coatings or sensors.

Development of Novel Functional Materials Utilizing Derivatives of Propane, 1-(2-butynyloxy)-2,3-epoxy-

The derivatives of Propane, 1-(2-butynyloxy)-2,3-epoxy- serve as foundational components for a variety of functional materials. The ability to independently modify the epoxide and alkyne functionalities allows for the creation of materials with tailored properties.

Crosslinked Networks and Gels: Polymers synthesized from this monomer can be crosslinked through the pendant alkyne groups, leading to the formation of robust polymer networks. These networks can be designed to have specific mechanical properties and can be used in applications such as coatings, adhesives, and hydrogels.

Functional Surfaces: Surfaces can be coated with polymers derived from Propane, 1-(2-butynyloxy)-2,3-epoxy-, and the alkyne groups can then be used to immobilize specific molecules, such as proteins or DNA, creating functional surfaces for biosensors or biomedical devices.

Hybrid Materials: The alkyne functionality can be used to graft these polymers onto other materials, such as nanoparticles or carbon nanotubes, to create organic-inorganic hybrid materials with enhanced properties.

Catalyst Design and Ligand Synthesis Incorporating Epoxy-Alkyne-Ether Motifs

The structural motif of Propane, 1-(2-butynyloxy)-2,3-epoxy- can be incorporated into the design of novel ligands for catalysis. The ether oxygen and the functionalities derived from the epoxide and alkyne can act as coordination sites for metal ions. For example, ring-opening of the epoxide with an appropriate amine can lead to the formation of amino alcohol ligands. Subsequent modification of the alkyne can introduce additional donor atoms, resulting in polydentate ligands. researchgate.net

These tailored ligands can be used to synthesize metal complexes with specific catalytic activities. researchgate.netmdpi.com The modular nature of the synthesis, starting from the epoxy-alkyne-ether scaffold, allows for the systematic tuning of the ligand's electronic and steric properties to optimize the performance of the resulting catalyst for a variety of chemical transformations.

Q & A

Q. What experimental techniques are recommended for structural elucidation of Propane, 1-(2-butynyloxy)-2,3-epoxy-?

To confirm the molecular structure, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, particularly the epoxy and butynyloxy groups. Infrared (IR) spectroscopy can detect functional groups like ethers (C-O-C) and epoxides. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Computational tools like SMILES or InChI descriptors (e.g., derived from similar compounds) aid in stereochemical assignments .

Q. What safety protocols should be prioritized during laboratory handling of this compound?

Use EN 374-certified gloves (e.g., nitrile) to prevent dermal exposure and goggles/face shields to protect against splashes. Ensure local exhaust ventilation or respiratory protection (e.g., P95 masks) in poorly ventilated areas. Store in chemically resistant containers to avoid environmental contamination. Pre- and post-exposure skin care (e.g., barrier creams) is critical due to potential carcinogenicity of related epoxy compounds .

Q. How can researchers ensure stability during storage of Propane, 1-(2-butynyloxy)-2,3-epoxy-?

Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent epoxide ring-opening via moisture or oxidation. Monitor storage temperatures below 25°C, as elevated temperatures may accelerate degradation. Regularly validate stability using high-performance liquid chromatography (HPLC) or gas chromatography (GC) .

Q. What physicochemical properties are critical for experimental design involving this compound?

Key properties include log Pow (partition coefficient) to predict solubility in organic/aqueous phases, vapor pressure for volatility assessment, and thermal stability (e.g., decomposition temperature). Epoxy reactivity necessitates pH-controlled environments to avoid unintended ring-opening reactions. Data gaps in existing literature require empirical determination via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of Propane, 1-(2-butynyloxy)-2,3-epoxy-?

Use full or fractional factorial designs to evaluate variables like catalyst type (e.g., Lewis acids), temperature, and solvent polarity. For example, a 2³ design tests three factors at two levels (high/low). Analyze interactions via ANOVA and response surface methodology (RSM) . Orthogonal arrays (e.g., Taguchi methods) reduce experimental runs while maximizing data resolution .

Q. How to resolve contradictions between spectroscopic data and computational predictions for this compound?

Perform density functional theory (DFT) calculations to simulate NMR/IR spectra and compare with experimental results. If discrepancies persist, validate stereochemistry via X-ray crystallography or circular dichroism (CD) . Reassess solvent effects or proton exchange rates in NMR analysis .

Q. What methodologies assess the environmental impact of Propane, 1-(2-butynyloxy)-2,3-epoxy- degradation?

Conduct accelerated aging studies under UV light or varying pH to identify degradation products (e.g., diols via epoxide hydrolysis). Use LC-MS/MS to detect trace metabolites. Quantitative structure-activity relationship (QSAR) models predict ecotoxicity, while OECD Test Guideline 301 evaluates biodegradability .

Q. How can computational modeling predict the reactivity of the epoxide group in catalytic applications?

Apply molecular dynamics (MD) simulations to study epoxide ring-opening mechanisms under different catalysts (e.g., amines, acids). Frontier molecular orbital (FMO) theory identifies nucleophilic/electrophilic sites. Validate predictions with kinetic studies using stopped-flow techniques .

Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?

Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., temperature, pH). Use design of experiments (DoE) to identify critical quality attributes (CQAs). Pilot-scale trials should include statistical process control (SPC) charts to detect deviations early .

Q. How to evaluate the compound’s potential as a crosslinking agent in polymer chemistry?

Perform rheological studies to measure crosslink density and gelation time. Compare with commercial epoxides (e.g., bisphenol A derivatives) using dynamic mechanical analysis (DMA) . Assess thermal stability via TGA and mechanical properties via tensile testing .

Methodological Resources

  • Experimental Design : Leverage orthogonal arrays and regression analysis for multi-factor optimization .
  • Toxicology : Follow IARC and ACGIH guidelines for carcinogenicity testing, combining Ames assays and in silico toxicity prediction tools .
  • Data Analysis : Use software like Minitab or JMP for factorial design analysis and multivariate statistical modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.